molecular formula C14H15N3O3 B2634804 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1286725-97-0

5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2634804
CAS No.: 1286725-97-0
M. Wt: 273.292
InChI Key: LYIPSDOEDHXZID-UHFFFAOYSA-N
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Description

5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a 1,2,4-oxadiazole ring, and a methoxybenzoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and oxadiazole derivatives, such as:

Uniqueness

5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is unique due to the presence of both azetidine and 1,2,4-oxadiazole rings in its structure, along with the methoxybenzoyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-15-13(20-16-9)11-7-17(8-11)14(18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIPSDOEDHXZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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